molecular formula C18H14O3 B14307891 Acetic acid, phenoxy-, naphthalenyl ester CAS No. 112124-61-5

Acetic acid, phenoxy-, naphthalenyl ester

Cat. No.: B14307891
CAS No.: 112124-61-5
M. Wt: 278.3 g/mol
InChI Key: GBXJELALHBHGGN-UHFFFAOYSA-N
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Description

Acetic acid, phenoxy-, naphthalenyl ester is an organic compound that belongs to the ester family Esters are widely known for their pleasant odors and are commonly found in nature, particularly in fruits and flowers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, phenoxy-, naphthalenyl ester typically involves the esterification reaction between acetic acid, phenoxy- and naphthalenol. This reaction is catalyzed by a mineral acid such as sulfuric acid or hydrochloric acid. The general reaction can be represented as follows:

Acetic acid, phenoxy-+NaphthalenolAcetic acid, phenoxy-, naphthalenyl ester+Water\text{Acetic acid, phenoxy-} + \text{Naphthalenol} \rightarrow \text{this compound} + \text{Water} Acetic acid, phenoxy-+Naphthalenol→Acetic acid, phenoxy-, naphthalenyl ester+Water

In a laboratory setting, the reactants are heated together in the presence of the acid catalyst to facilitate the esterification process. The reaction mixture is then purified to isolate the desired ester product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, phenoxy-, naphthalenyl ester undergoes several types of chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield acetic acid, phenoxy- and naphthalenol.

    Reduction: Reduction reactions can convert the ester into its corresponding alcohols.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis involves heating the ester with a strong acid like hydrochloric acid, while basic hydrolysis (saponification) uses a strong base such as sodium hydroxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used to reduce esters to alcohols.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or other nucleophiles.

Major Products Formed

    Hydrolysis: Acetic acid, phenoxy- and naphthalenol.

    Reduction: Phenoxyethanol and naphthalenol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Acetic acid, phenoxy-, naphthalenyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the manufacture of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which acetic acid, phenoxy-, naphthalenyl ester exerts its effects involves its interaction with specific molecular targets. For example, in hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of acetic acid, phenoxy- and naphthalenol. The electrophilic nature of the carbonyl carbon in the ester group makes it susceptible to nucleophilic attack, facilitating various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

  • Acetic acid, phenyl ester
  • Acetic acid, benzyl ester
  • Acetic acid, phenoxy-

Uniqueness

Acetic acid, phenoxy-, naphthalenyl ester is unique due to the presence of both phenoxy and naphthalenyl groups, which impart distinct chemical properties and potential applications. Compared to other esters, it may exhibit different reactivity patterns and interactions with biological systems, making it a valuable compound for research and industrial applications.

Properties

CAS No.

112124-61-5

Molecular Formula

C18H14O3

Molecular Weight

278.3 g/mol

IUPAC Name

naphthalen-1-yl 2-phenoxyacetate

InChI

InChI=1S/C18H14O3/c19-18(13-20-15-9-2-1-3-10-15)21-17-12-6-8-14-7-4-5-11-16(14)17/h1-12H,13H2

InChI Key

GBXJELALHBHGGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)OC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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